Vemircopan

Übersicht

Beschreibung

Diese Verbindung wird auf ihr Potenzial untersucht, verschiedene Komplement-vermittelte Krankheiten zu behandeln, darunter paroxysmale nächtliche Hämoglobinurie (PNH), generalisierte Myasthenia gravis, proliferative Lupusnephritis und IgA-Nephropathie .

Herstellungsmethoden

Die Synthese von Vemircopan umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Die synthetische Route beinhaltet typischerweise die Bildung einer bicyclischen Struktur, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die gewünschten chemischen Eigenschaften zu erreichen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Spezielle Details zu den synthetischen Routen und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, variieren je nach der spezifischen Transformation, die erforderlich ist. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um das Komplementsystem und seine Rolle bei verschiedenen Krankheiten zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Funktion von Immunzellen und Komplement-vermittelte Pfade untersucht.

Medizin: Wird als Therapeutikum für Krankheiten wie PNH, generalisierte Myasthenia gravis, proliferative Lupusnephritis und IgA-Nephropathie entwickelt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf das Komplementsystem abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Komplementfaktor D hemmt, eine Serinprotease, die den Komplementfaktor B spaltet. Diese Hemmung verhindert die Bildung des C3-Konvertase-Komplexes und blockiert so die Aktivierung des alternativen Weges des Komplementsystems. Dadurch reduziert this compound Komplement-vermittelte Schäden an roten Blutkörperchen und anderen Geweben, was therapeutische Vorteile bei Krankheiten wie PNH bietet .

Vorbereitungsmethoden

The synthesis of vemircopan involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a bicyclic structure, followed by the introduction of various functional groups to achieve the desired chemical properties. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Vemircopan undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the specific transformation required. Major products formed from these reactions include various intermediates that are further processed to yield the final compound .

Wissenschaftliche Forschungsanwendungen

Clinical Trials and Findings

Vemircopan is currently being evaluated in multiple clinical trials, particularly focusing on its application in PNH. The most notable study is a phase 2 open-label proof-of-concept trial that assesses its monotherapy efficacy. Key findings from this trial include:

- Efficacy : The interim analysis revealed that this compound effectively controlled intravascular hemolysis (IVH) and prevented clinically significant extravascular hemolysis (EVH). The lactate dehydrogenase (LDH) levels, a marker of hemolysis, decreased significantly from 7 times the upper limit of normal (ULN) to 1.4 times ULN after treatment .

- Safety : The treatment was well-tolerated, with no new safety signals reported during the 12-week evaluation period. The most common adverse event was headache, occurring in 36% of patients .

- Hemoglobin Improvement : Average hemoglobin levels increased from 7.9 g/dL at baseline to 11.9 g/dL after 12 weeks of treatment, indicating significant clinical improvement in anemia associated with PNH .

Data Table: Phase 2 Trial Results

| Parameter | Baseline Value | Week 12 Value | Change |

|---|---|---|---|

| Average Hemoglobin (g/dL) | 7.9 | 11.9 | +4.0 |

| LDH (times ULN) | 7.0 | 1.4 | -5.6 |

| Absolute Reticulocyte Count (x10^3/uL) | 212.4 | 120.0 | -92.4 |

| FACIT-Fatigue Score | Not specified | Improved by 13 points | +13 |

Broader Applications

Beyond PNH, this compound is being explored for other conditions related to complement dysregulation:

IgA Nephropathy

This compound is also under investigation for IgA nephropathy (Berger's disease), a condition characterized by the deposition of IgA antibodies in the kidneys, leading to inflammation and damage. Early studies suggest that it may help reduce proteinuria and improve kidney function by modulating the complement system .

Generalized Myasthenia Gravis (gMG)

The compound is being studied for generalized myasthenia gravis, an autoimmune disorder where complement activation contributes to neuromuscular transmission failure. By inhibiting factor D, this compound could potentially provide therapeutic benefits by reducing complement-mediated damage to neuromuscular junctions .

Wirkmechanismus

Vemircopan exerts its effects by inhibiting complement factor D, a serine protease that cleaves complement factor B. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the activation of the alternative pathway of the complement system. By doing so, this compound reduces complement-mediated damage to red blood cells and other tissues, providing therapeutic benefits in diseases such as PNH .

Vergleich Mit ähnlichen Verbindungen

Vemircopan ähnelt anderen Komplementfaktor-D-Inhibitoren wie Danicopan (ALXN2040) und Iptacopan (Fabhalta). This compound zeigt im Vergleich zu Danicopan eine erhöhte Potenz und Bindungsaffinität für Faktor D. Darüber hinaus erreicht this compound mit zweimal täglicher Verabreichung eine sofortige, vollständige und anhaltende Hemmung des alternativen Weges. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Komplement-vermittelten Krankheiten .

Ähnliche Verbindungen

- Danicopan (ALXN2040)

- Iptacopan (Fabhalta)

- ALXN2080

- BCX-10013

Biologische Aktivität

Vemircopan, also known as ALXN2050, is an investigational oral medication developed by Alexion Pharmaceuticals, primarily targeting complement factor D. This compound is under evaluation for its therapeutic potential in various complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), generalized myasthenia gravis (gMG), and membranoproliferative glomerulonephritis type II (dense deposit disease) . The biological activity of this compound is centered around its ability to inhibit the alternative pathway of the complement system, which plays a crucial role in immune response and inflammation.

This compound acts as a factor D inhibitor , preventing the cleavage of complement factor B into its active forms (Ba and Bb). This inhibition disrupts the amplification loop of the alternative complement pathway, thereby reducing complement-mediated hemolysis and tissue damage associated with various diseases . The mechanism can be summarized as follows:

- Target : Complement factor D

- Action : Inhibition of factor D prevents activation of the alternative pathway.

- Outcome : Reduced hemolysis and inflammation in conditions like PNH and gMG.

Paroxysmal Nocturnal Hemoglobinuria (PNH)

This compound has shown promising results in clinical trials for PNH. A phase 2 open-label study evaluated its safety and efficacy in treatment-naïve patients. Key findings from this study include:

| Parameter | Baseline | Week 12 | Change |

|---|---|---|---|

| Absolute Reticulocyte Count (x10^3/uL) | 212.4 | 120.0 | -92.4 |

| Hemoglobin (g/dL) | 7.9 | 11.9 | +4.0 |

| Lactate Dehydrogenase (× ULN) | 7 | 1.4 | -5.6 |

| FACIT-Fatigue Score | Not specified | Improved by 13 points | +13 |

The study reported no serious treatment-emergent adverse events, with headaches being the most common side effect . These results suggest that this compound effectively controls intravascular hemolysis and improves quality of life metrics in PNH patients.

Generalized Myasthenia Gravis (gMG)

In another ongoing phase 2 trial, this compound is being assessed for its efficacy in improving daily living activities among gMG patients. The preliminary data indicate a potential benefit in managing symptoms associated with this autoimmune condition .

Membranoproliferative Glomerulonephritis Type II

Recent developments also include trials evaluating this compound for membranoproliferative glomerulonephritis type II. The drug's ability to modulate the complement system could offer new therapeutic avenues for this challenging condition .

Safety Profile

The safety profile of this compound has been generally favorable across studies:

- Adverse Events : Predominantly mild to moderate; headaches were most commonly reported.

- Serious Adverse Events : None reported related to the drug; significant events like meningococcal infections were not observed .

- Transfusion Needs : Most patients did not require transfusions during treatment, indicating effective management of hemolysis .

Eigenschaften

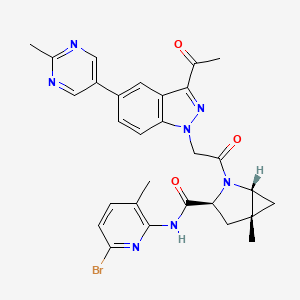

IUPAC Name |

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28BrN7O3/c1-15-5-8-24(30)33-27(15)34-28(40)22-10-29(4)11-23(29)37(22)25(39)14-36-21-7-6-18(19-12-31-17(3)32-13-19)9-20(21)26(35-36)16(2)38/h5-9,12-13,22-23H,10-11,14H2,1-4H3,(H,33,34,40)/t22-,23+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXAGXCMZACNEC-CTWZREHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C5=C(C=C(C=C5)C6=CN=C(N=C6)C)C(=N4)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28BrN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086178-00-7 | |

| Record name | Vemircopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086178007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vemircopan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN6I4K50QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.